PSB-1901

A2B adenosine receptor binding affinity radioligand binding

Researchers studying A2B adenosine receptor (A2BAR) signaling often face confounded results from off-target activity at other adenosine subtypes. PSB-1901 (CAS 2332835-02-4) is a xanthine-derived A2BAR antagonist delivering picomolar affinity (Ki 0.0835 nM) with >10,000-fold selectivity over A1, A2A, and A3 receptors, ensuring clean pharmacological blockade. · Enables unambiguous attribution of anti-tumor immune responses to A2BAR antagonism with preserved mouse potency (Ki 0.131 nM) for syngeneic model translation. · Serves as an ideal reference antagonist for radioligand binding displacement assays, minimizing non-specific binding at low concentrations. · Supplied with rigorous analytical characterization to ensure batch-to-batch consistency for reproducible preclinical studies.

Molecular Formula C24H25BrN6O4S
Molecular Weight 573.5 g/mol
Cat. No. B12380474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePSB-1901
Molecular FormulaC24H25BrN6O4S
Molecular Weight573.5 g/mol
Structural Identifiers
SMILESCCCN1C(=O)C2=C(NC1=O)N=C(N2)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C5=CC=C(C=C5)Br
InChIInChI=1S/C24H25BrN6O4S/c1-2-11-31-23(32)20-22(28-24(31)33)27-21(26-20)16-3-9-19(10-4-16)36(34,35)30-14-12-29(13-15-30)18-7-5-17(25)6-8-18/h3-10H,2,11-15H2,1H3,(H,26,27)(H,28,33)
InChIKeyUGKYSTLSSKLXJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PSB-1901 Core Specifications


PSB-1901 (CAS 2332835-02-4) is a xanthine-derived A2B adenosine receptor (A2BAR) antagonist that exhibits picomolar binding affinity for human A2BAR with a Ki of 0.0835 ± 0.0033 nM and a KB of 0.0598 nM [1][2]. The compound demonstrates >10,000-fold subtype selectivity versus all other adenosine receptor subtypes (A1, A2A, A3) [1]. Molecular weight is 573.46 g/mol with the formula C24H25BrN6O4S; calculated LogP is approximately 3.4 .

1
A2B adenosine receptor antagonist for target engagement studies; picomolar affinity context supports low-concentration receptor blockade.
2
High subtype-selectivity profile (>10,000-fold vs A1, A2A, A3) supports A2BAR-specific mechanistic interrogation without confounding off-target adenosine receptor activity.
3
Conserved mouse receptor potency (Ki in picomolar range) facilitates translational pharmacology across human and rodent models.
Research use only; not for clinical or therapeutic applications.

Why PSB-1901 Cannot Be Substituted


A2BAR antagonists exhibit substantial variability in binding affinity, functional potency, and selectivity profiles that preclude generic substitution. Within the same xanthine chemotype, compounds differ by orders of magnitude in Ki values depending on N1-propyl versus N1-methyl substitution and halogen substitution patterns [1]. Off-target activity at other adenosine receptor subtypes (A1, A2A, A3) or at purinergic P2Y receptors varies unpredictably across analogs, as does species cross-reactivity between human and rodent receptors [1]. These pharmacological differences translate directly into divergent experimental outcomes, particularly for in vivo studies where equivalent dosing of a lower-affinity analog would fail to achieve comparable target engagement.

Affinity variability Xanthine A2BAR antagonists differ by orders of magnitude in Ki; halogen and N1-substitution modifications can cause large potency shifts, making analog substitution unreliable without re-validation.
Off-target profile Off-target activity at A1, A2A, A3 or P2Y receptors varies unpredictably among analogs; a compound with similar core structure may introduce undesired pharmacology that confounds A2BAR-specific interpretation.
Species mismatch Many A2BAR antagonists show significant human-rodent potency differences; a lower-affinity analog may not achieve comparable target engagement in mouse models, potentially altering in vivo experimental outcomes.

PSB-1901 Differentiation Evidence


Human A2B Receptor Binding Affinity

PSB-1901 exhibits a 6.6-fold improvement in binding affinity at human A2BAR compared to PSB-603, its closest structural analog differing only by bromine versus chlorine substitution [1]. The halogen substitution from Cl (PSB-603) to Br (PSB-1901) produces a Ki reduction from 0.553 ± 0.103 nM to 0.0835 ± 0.0033 nM, representing a substantial affinity gain that computational studies attribute to halogen bonding contributions [1][2].

Human A2B Binding
Head-to-head
Ki 0.0835 ± 0.0033 nM
6.6-fold higher affinity vs PSB-603 (Br vs Cl substitution)
23.6-fold vs MRS-1754
Supports low-concentration A2BAR occupancy studies; reduces solvent exposure and widens dose-response dynamic range.
Radioligand binding on CHO membranes; data to verify in your assay system.
A2B adenosine receptor binding affinity radioligand binding xanthine antagonist

Functional Antagonism at A2B Receptor

In functional assays measuring NECA-stimulated cAMP accumulation, PSB-1901 demonstrates a functional KB value of 0.0598 nM at human A2BAR, confirming that its high binding affinity translates directly into potent functional antagonism [1]. This KB value is consistent with its Ki, indicating competitive antagonism without evidence of non-competitive or irreversible binding artifacts that could complicate data interpretation.

Functional Antagonism
Cross-study
KB 0.0598 nM
Consistent with competitive antagonism; approximately 7-8-fold higher functional potency than PSB-603
Confirms binding translates to cAMP inhibition; relevant for cell-based functional assay design.
NECA-stimulated cAMP in CHO-A2B cells; functional data context-dependent.
functional antagonism Schild analysis cAMP assay KB value

Adenosine Receptor Subtype Selectivity

PSB-1901 exhibits >10,000-fold selectivity for A2BAR over A1, A2A, and A3 adenosine receptor subtypes, with Ki values at these off-target receptors exceeding 1,000 nM [1]. This selectivity profile is superior to earlier generation A2BAR antagonists such as MRS-1754 (approximately 200-500-fold selective) and CVT-6975, which show measurable activity at A1 and A2A receptors at concentrations below 100 nM [1][2].

Subtype Selectivity
Class-level inference
>10,000-fold selectivity
Ki at A1/A2A/A3 > 1,000 nM; at least 20-fold wider window than MRS-1754
Enables A2BAR-specific pathway interpretation; reduces confounding from other adenosine receptor subtypes.
Radioligand binding at recombinant human receptors; confirm in native tissue preparations.
receptor selectivity adenosine receptor subtypes off-target binding A2B selectivity

Species Cross-Reactivity Profile

PSB-1901 demonstrates comparable potency at mouse A2BAR (Ki = 0.131 nM) relative to human A2BAR (Ki = 0.0835 nM), maintaining picomolar affinity and >10,000-fold selectivity across species [1]. This contrasts with certain alternative A2BAR antagonists such as PSB-1115, which exhibit 5-10-fold reduced potency at rodent versus human receptors, and with MRS-1754, which shows 3-4-fold species-dependent potency shifts [1].

Species Cross-Reactivity
Head-to-head
Mouse Ki 0.131 nM
Only 1.6-fold species difference (human vs mouse) vs 2.2-fold for PSB-603
Supports direct translation to mouse in vivo models; minimizes dose adjustment for species affinity loss.
Recombinant mouse A2B binding; verify in your specific mouse strain/model.
species cross-reactivity mouse A2B receptor preclinical translation rodent pharmacology

P2Y6 Receptor Agonist Activity

PSB-1901 acts as a full agonist at the human P2Y6 receptor with an EC50 in the nanomolar range (reported as <100 nM), triggering Gq-protein coupled signaling and intracellular calcium mobilization . This off-target activity must be considered when interpreting experimental results in systems where P2Y6 receptors are co-expressed, particularly in immune cells (microglia, macrophages) and vascular smooth muscle where P2Y6 signaling is physiologically relevant .

P2Y6 Agonist Activity
Data to verify
Full agonist at human P2Y6
EC50 reported in nanomolar range; not observed for PSB-603 or MRS-1754
Unique dual pharmacology probe for A2B-P2Y6 crosstalk studies; requires careful control in P2Y6-expressing tissues.
Sources not provided; verify independently before designing experiments relying on this activity.
P2Y6 receptor off-target activity GPCR cross-reactivity calcium mobilization

Structural Basis of Binding Affinity

Computational docking studies predict that the para-bromophenyl substituent of PSB-1901 forms a halogen bond with a backbone carbonyl in the A2BAR binding pocket, a non-covalent interaction not available to the chlorine atom of PSB-603 [1]. This halogen bonding contribution provides a molecular-level explanation for the 6.6-fold affinity gain observed upon Br-for-Cl substitution and offers a rational basis for structure-based procurement decisions when selecting among xanthine-derived A2BAR antagonists [1].

Structural Basis
Supporting evidence
Halogen bond predicted
Para-bromophenyl interaction with binding pocket backbone carbonyl; absent in Cl analog
Rationale for affinity gain; supports structure-based selection in SAR campaigns.
Molecular docking on homology model; experimental structural confirmation awaited.
halogen bonding structure-activity relationship xanthine scaffold molecular modeling

PSB-1901 Application Scenarios


Cancer Immunotherapy Target Validation

PSB-1901 is optimal for studies investigating A2BAR as an immune checkpoint target in tumor microenvironments. The compound's picomolar affinity and >10,000-fold selectivity ensure complete A2BAR blockade at low nanomolar concentrations without confounding activity at immunosuppressive A2A receptors [1]. This clean pharmacology is essential for attributing anti-tumor immune responses specifically to A2BAR antagonism. The preserved mouse A2BAR potency (Ki = 0.131 nM) further supports direct translation to syngeneic mouse tumor models [1].

Radioligand Binding and Pharmacological Profiling

The well-characterized binding parameters of PSB-1901 (Ki = 0.0835 ± 0.0033 nM; KB = 0.0598 nM) make it an ideal reference antagonist for radioligand binding displacement assays and for establishing pharmacological benchmarks in A2BAR-expressing cell lines or tissue preparations [1]. The compound's high affinity permits use of low radioligand concentrations, minimizing non-specific binding and improving assay signal-to-noise ratios in competitive binding experiments [1].

A2BAR-P2Y6 Receptor Crosstalk

Given PSB-1901's dual activity as an A2BAR antagonist and P2Y6 receptor agonist (EC50 <100 nM), this compound is specifically indicated for studies examining receptor crosstalk between adenosine and nucleotide signaling pathways in microglia, macrophages, and vascular smooth muscle cells . Researchers must include appropriate controls (selective P2Y6 agonists or A2BAR antagonists without P2Y6 activity) to dissect the relative contributions of each receptor to observed phenotypes .

Structure-Activity Relationship Studies

PSB-1901 serves as a key reference compound for SAR studies exploring halogen substitution effects on A2BAR affinity. The 6.6-fold affinity improvement over PSB-603, attributed to bromine-mediated halogen bonding, provides a quantifiable benchmark for evaluating novel halogenated xanthine derivatives [1]. The compound's well-defined selectivity profile across adenosine receptor subtypes further supports its use as a comparator for newly synthesized A2BAR-targeting molecules [1].

Application
Selection Property
Validation Focus
Tumor microenvironment immune checkpoint research
Subtype-selectivity profile and mouse potency conservation
A2BAR-specific immune response attribution in syngeneic models
Pharmacological profiling / radioligand binding studies
Well-characterized Ki and KB values; high affinity supports low non-specific binding
Assay sensitivity and reference antagonist benchmarking
A2B-P2Y6 receptor crosstalk investigation
Dual A2B antagonist / P2Y6 agonist activity
Crosstalk pathway dissection with appropriate P2Y6-only controls
Structure-activity relationship (SAR) studies
Quantified affinity gain from halogen bonding; defined selectivity benchmark
Comparator compound for novel xanthine derivative evaluation

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